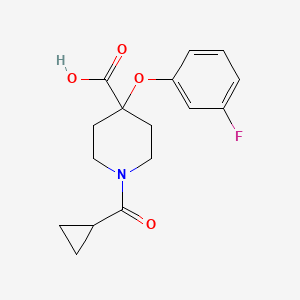
N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEOPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEOPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which ultimately affects the physiological functions regulated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. Studies have also shown that this compound can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for targeted modulation of this receptor's activity. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for use in various in vivo and in vitro studies. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of various psychiatric disorders, including anxiety and depression. Additionally, further studies are needed to elucidate the precise mechanisms through which this compound modulates the activity of the HPA axis and other physiological functions. Finally, the potential for this compound to interact with other receptors and signaling pathways should be explored to better understand its pharmacological properties.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylamine and 1-(2-phenylethyl)piperazine in the presence of carboxylic acid. The reaction is carried out under controlled conditions, and the resulting product is purified through various methods such as recrystallization and column chromatography.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to exhibit potent and selective activity on the serotonin receptor subtype 5-HT1A. This receptor is involved in the regulation of various physiological functions, including mood, anxiety, and stress.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-8-9-20(26-2)19(16-17)22-21(25)24-14-12-23(13-15-24)11-10-18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQHRNXSCFYNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-fluorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5497391.png)

![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
![1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5497405.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5497425.png)
![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)
![6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5497451.png)
![N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)

![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)

![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)